molecular formula C8H15N3S B8778689 5-(3-Methylpentan-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 82560-10-9

5-(3-Methylpentan-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B8778689
CAS No.: 82560-10-9
M. Wt: 185.29 g/mol
InChI Key: WLUYLIAEJZHVSK-UHFFFAOYSA-N
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Description

5-(3-Methylpentan-3-yl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

82560-10-9

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

5-(3-methylpentan-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H15N3S/c1-4-8(3,5-2)6-10-11-7(9)12-6/h4-5H2,1-3H3,(H2,9,11)

InChI Key

WLUYLIAEJZHVSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=NN=C(S1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution containing 13.0 g of 2-ethyl-2-methylbutyric acid and 9.1 g of thiosemicarbazide in 125 ml of dioxane was stirred and heated to 90° C. To the stirred reaction mixture was added dropwise over thirty minutes 15.3 g of phosphorous oxychloride. Following complete addition, the reaction mixture was heated at 90° C. for six hours. The mixture was then cooled to abiout 30° C. and added to 100 g of ice. The aqueous mixture was made alkaline by the addition of ammonium hydroxide, and the alkaline solution was extracted several times with ethyl acetate. The extracts were combined, washed with water, dried, and the solvent was removed by evaporation under reduced pressure to afford 17.0 g of 2-amino-5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazole.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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